2-Bromo-4-(chloromethyl)pyridine
Overview
Description
2-Bromo-4-(chloromethyl)pyridine, also known as BCP, is an organic compound belonging to the pyridine family. It is an aromatic heterocyclic compound, meaning it contains both carbon and nitrogen atoms in its ring structure. BCP is used as a reagent in organic synthesis, as well as in a variety of scientific research applications.
Scientific Research Applications
Synthesis of Ligands and Metal Complexes
2-Bromo-4-(chloromethyl)pyridine serves as a starting material for synthesizing ligands and metal complexes. For example, it is used in the synthesis of a 2,6-bis-(methylphospholyl)pyridine ligand and its cationic Pd(II) and Ni(II) complexes, which are applied in the palladium-catalyzed synthesis of arylboronic esters, showcasing good turnover numbers (TONs) with iodo and bromoarenes (Melaimi et al., 2004). This application is pivotal in cross-coupling reactions, a fundamental methodology in the synthesis of pharmaceuticals and agrochemicals.
Organic Synthesis and Cross-Coupling Reactions
In organic synthesis, this compound is employed to generate novel pyridine-based derivatives through Suzuki cross-coupling reactions, demonstrating its utility in constructing complex molecular architectures. For instance, it has been used in the efficient synthesis of novel pyridine derivatives with potential as chiral dopants for liquid crystals, as well as exhibiting anti-thrombolytic and antimicrobial activities (Ahmad et al., 2017). This highlights its role in developing compounds with significant biological activities.
Catalysis
Another application of this compound is in catalysis, where derivatives synthesized from it are used as catalysts in various organic reactions. For example, palladium-catalyzed reactions involving this compound have led to the synthesis of 2-(2,4-Difluorophenyl)pyridine with high yield, indicating its effectiveness in facilitating bond formation between different molecular fragments (Yuqiang, 2011).
Biomimetic Applications
It is also used in biomimetic applications, where the synthesis and immobilization of biomimetic metal ion chelates on functionalized carbons are facilitated by bromine-substituted (chloromethyl)pyridines derived from this compound. This approach mimics the metal-binding sites found in bioinorganic metalloenzymes, demonstrating the compound's potential in creating materials that emulate biological processes (Handlovic et al., 2021).
Safety and Hazards
The safety data sheet for 4-(Chloromethyl)pyridine hydrochloride, a related compound, indicates that it is harmful if swallowed and causes severe skin burns and eye damage . It is recommended to wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes if skin contact occurs . If inhaled, the victim should be removed to fresh air and kept at rest in a position comfortable for breathing . If ingested, it is advised not to induce vomiting and to call a physician immediately .
Mechanism of Action
Target of Action
It’s known that bromopyridines are often used in the synthesis of various biologically active compounds, suggesting that their targets could be diverse depending on the specific compound synthesized .
Mode of Action
2-Bromo-4-(chloromethyl)pyridine is a halogenated pyridine derivative. Halogenated pyridines are often used in organic synthesis due to their reactivity . They can undergo various reactions such as nucleophilic substitution and cross-coupling reactions . For instance, this compound can participate in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds . In these reactions, the bromine atom in this compound is replaced by an organoboron reagent .
Biochemical Pathways
The compound can be used in the synthesis of various biologically active compounds, which can affect different biochemical pathways depending on their structure and function .
Pharmacokinetics
For instance, the presence of a halogen (bromine) in the compound could potentially affect its absorption and distribution .
Result of Action
As a synthetic intermediate, it can be used to produce various biologically active compounds, which can have diverse effects depending on their structure and function .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the reaction conditions (such as temperature and solvent) can affect the outcome of the reactions it participates in . Furthermore, the presence of other substances (such as catalysts or inhibitors) can also influence its reactivity .
Its reactivity and the reactions it can participate in make it a versatile tool in organic synthesis .
Biochemical Analysis
Biochemical Properties
2-Bromo-4-(chloromethyl)pyridine plays a significant role in biochemical reactions, particularly in nucleophilic substitution and free radical bromination reactions . It interacts with various enzymes and proteins, facilitating the formation of new chemical bonds. For instance, it can react with butyllithium to form 2-lithiopyridine, a versatile reagent in organic synthesis . The interactions of this compound with biomolecules are primarily characterized by its ability to undergo substitution reactions, which can lead to the formation of new compounds with potential biological activity.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. It has been observed that this compound can affect the stability of certain proteins and enzymes, thereby modulating their activity within the cell . Additionally, its impact on gene expression can lead to changes in the production of specific proteins, which in turn can affect various cellular functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the formation of free radicals during bromination reactions . These free radicals can interact with various biomolecules, leading to the formation of new chemical bonds. Additionally, this compound can act as an inhibitor or activator of certain enzymes, depending on the specific biochemical context . This compound’s ability to undergo nucleophilic substitution reactions also plays a crucial role in its molecular mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to the formation of various byproducts . These byproducts can have different biochemical properties and may affect cellular processes differently. Additionally, the long-term exposure of cells to this compound can lead to changes in cellular function, including alterations in gene expression and protein activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cellular processes . Threshold effects have been observed, where a certain dosage level is required to elicit a noticeable biological response. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal cellular functions.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation into different metabolites . These metabolic pathways can influence the compound’s overall biochemical activity and its effects on cellular processes. The interaction of this compound with specific enzymes can lead to changes in metabolic flux and the levels of certain metabolites within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that determine its biochemical activity. This compound can interact with various transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound within specific cellular compartments can influence its activity and the nature of its interactions with biomolecules.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its biochemical activity. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound within certain subcellular regions can affect its interactions with biomolecules and its overall biochemical function.
Properties
IUPAC Name |
2-bromo-4-(chloromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN/c7-6-3-5(4-8)1-2-9-6/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRCMVKYFKWKRIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CCl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80617054 | |
Record name | 2-Bromo-4-(chloromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80617054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
864460-68-4 | |
Record name | 2-Bromo-4-(chloromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80617054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-4-(chloromethyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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